molecular formula C9H10ClN3 B11902219 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile

2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile

Cat. No.: B11902219
M. Wt: 195.65 g/mol
InChI Key: MPGDBQVCOVDBAI-UHFFFAOYSA-N
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Description

2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles It is characterized by the presence of a chloro group, a dimethylamino group, and a methyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with dimethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while oxidation and reduction can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

2-chloro-4-(dimethylamino)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C9H10ClN3/c1-6-4-8(13(2)3)7(5-11)9(10)12-6/h4H,1-3H3

InChI Key

MPGDBQVCOVDBAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)C#N)N(C)C

Origin of Product

United States

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